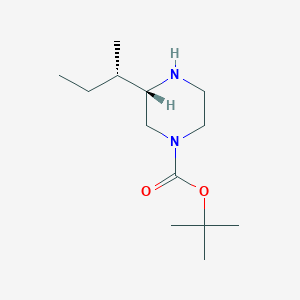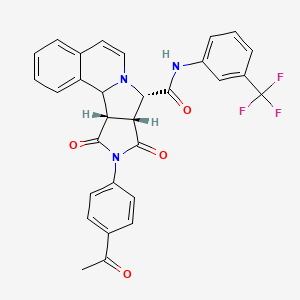
(S)-Tert-butyl 3-((S)-sec-butyl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-BOC-3(S)-[1(S)-METHYLPROPYL]-PIPERAZINE is a biochemical reagent that can be used as a biological material or organic compound for life science-related research. It is known for its role in the synthesis of various biologically active molecules, including antagonists for receptors involved in significant biological pathways .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-BOC-3(S)-[1(S)-METHYLPROPYL]-PIPERAZINE typically involves the protection of the piperazine nitrogen with a tert-butoxycarbonyl (BOC) groupThe reaction conditions usually involve the use of organic solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of 1-BOC-3(S)-[1(S)-METHYLPROPYL]-PIPERAZINE may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques like chromatography and crystallization is common to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
1-BOC-3(S)-[1(S)-METHYLPROPYL]-PIPERAZINE undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the removal of the BOC group, yielding the free amine.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the methylpropyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Free amine derivatives.
Substitution: Various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
1-BOC-3(S)-[1(S)-METHYLPROPYL]-PIPERAZINE is widely used in scientific research, including:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor antagonists.
Medicine: As a precursor in the development of pharmaceutical compounds targeting specific receptors.
Industry: In the production of fine chemicals and intermediates for various applications.
Mecanismo De Acción
The mechanism of action of 1-BOC-3(S)-[1(S)-METHYLPROPYL]-PIPERAZINE involves its interaction with specific molecular targets, such as receptors or enzymes. The BOC group provides steric hindrance, protecting the piperazine nitrogen and allowing selective reactions at other sites. The compound can act as an inhibitor or antagonist, modulating the activity of its targets through competitive binding or allosteric effects .
Comparación Con Compuestos Similares
Similar Compounds
- 1-BOC-3-methylpiperazine
- 1-BOC-4-methylpiperazine
- 1-BOC-3-hydroxypiperidine
Uniqueness
1-BOC-3(S)-[1(S)-METHYLPROPYL]-PIPERAZINE is unique due to its specific stereochemistry and the presence of the 1(S)-methylpropyl group, which imparts distinct biological activity and selectivity compared to other similar compounds. This makes it particularly valuable in the synthesis of stereoselective pharmaceuticals and research chemicals .
Propiedades
Fórmula molecular |
C13H26N2O2 |
|---|---|
Peso molecular |
242.36 g/mol |
Nombre IUPAC |
tert-butyl (3S)-3-[(2S)-butan-2-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C13H26N2O2/c1-6-10(2)11-9-15(8-7-14-11)12(16)17-13(3,4)5/h10-11,14H,6-9H2,1-5H3/t10-,11+/m0/s1 |
Clave InChI |
HKBHWTZBSJEWCD-WDEREUQCSA-N |
SMILES isomérico |
CC[C@H](C)[C@H]1CN(CCN1)C(=O)OC(C)(C)C |
SMILES canónico |
CCC(C)C1CN(CCN1)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetic acid hydrochloride](/img/structure/B12633447.png)

![3,6-Dichloro-4-{4-[2-(4-ethoxyphenoxy)ethyl]piperazin-1-yl}pyridazine](/img/structure/B12633463.png)

![5-(3,4-dichlorophenyl)-3-(4-hydroxyphenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12633478.png)



![2-{[Bis(2-hydroxyethyl)amino]methyl}-4,6-bis(1-phenylethyl)phenol](/img/structure/B12633506.png)

![2-[(8R)-8-(3,5-difluorophenyl)-8-methyl-6-(111C)methyl-10-oxo-6,9-diazaspiro[4.5]decan-9-yl]-N-[(2S)-2'-oxospiro[1,3-dihydroindene-2,3'-1H-pyrrolo[2,3-b]pyridine]-5-yl]acetamide](/img/structure/B12633523.png)

![{3,5-Dibromo-4-[(4-nitrophenyl)methyl]phenyl}methanol](/img/structure/B12633535.png)
![2-[[5-(3,5-dimethylpyrazol-1-yl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B12633542.png)
